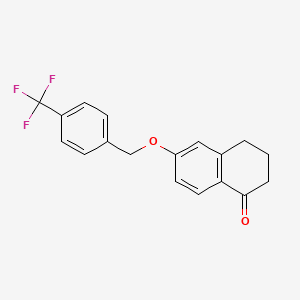

6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Description

6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the chemical and biological properties of molecules

Properties

Molecular Formula |

C18H15F3O2 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

6-[[4-(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C18H15F3O2/c19-18(20,21)14-6-4-12(5-7-14)11-23-15-8-9-16-13(10-15)2-1-3-17(16)22/h4-10H,1-3,11H2 |

InChI Key |

UTEDDJUDCGTJPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)C(F)(F)F)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including anti-tumor properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

Trifluoromethylphenol: Contains a trifluoromethyl group and a hydroxyl group on a benzene ring.

Trifluoromethylstyrene: Features a trifluoromethyl group attached to a styrene molecule.

Uniqueness

6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structure, which combines the trifluoromethyl group with a naphthalenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H15F3O2

- Molecular Weight : 300.30 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound shows effectiveness against various bacterial strains.

- Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of specific enzymes involved in disease processes.

- Anti-inflammatory Properties : Preliminary studies suggest anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit specific enzymes crucial for pathogen survival. One notable study focused on its inhibition of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis.

Case Study: Inhibition of Phytoene Desaturase

In a structure-based screening approach, researchers found that this compound demonstrated competitive inhibition of PDS with an IC50 value of 0.5 µM. This suggests its potential application as a herbicide or fungicide.

Anti-inflammatory Effects

Preliminary in vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. The results are shown in Table 2.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 85 |

| IL-6 | 120 | 60 |

These results suggest a promising anti-inflammatory profile, warranting further investigation in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.